molecular formula C9H15ClN2O3 B1380095 Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride CAS No. 1461707-94-7

Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride

Cat. No.: B1380095
CAS No.: 1461707-94-7
M. Wt: 234.68 g/mol
InChI Key: DWXBYRXBGRMCGH-UHFFFAOYSA-N
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Description

Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride is a heterocyclic spiro compound featuring a unique bicyclic framework with oxygen and nitrogen atoms in its ring system. Its molecular formula is C₉H₁₃ClN₂O₃, with an average molecular mass of 234.68 g/mol .

Key identifiers include:

  • CAS Registry Number: Not explicitly listed in available sources, though related compounds (e.g., 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride) have CAS RN 1797976-77-2 .
  • MDL Number: MFCD27500890 for its carboxylic acid derivative .

Properties

IUPAC Name

methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3.ClH/c1-13-8(12)7-6-9(14-11-7)2-4-10-5-3-9;/h10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXBYRXBGRMCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the spiro structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives exhibit promising anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth by interfering with cellular mechanisms involved in proliferation and apoptosis. For instance, derivatives of diazaspiro compounds have been investigated for their ability to induce cell cycle arrest in cancer cell lines, suggesting a potential pathway for therapeutic development.

Neuroprotective Effects
Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives have shown neuroprotective effects in preclinical studies. These compounds may modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism of action is believed to involve the inhibition of neuroinflammatory pathways and enhancement of neuronal survival.

Chemical Synthesis

Synthetic Intermediates
Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride serves as an important synthetic intermediate in the preparation of various heterocyclic compounds. Its unique structure allows for further functionalization, making it a valuable building block in organic synthesis. Researchers have utilized this compound to develop novel pharmaceuticals by modifying its functional groups to enhance biological activity.

Material Science

Polymer Chemistry
In material science, methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives have been explored for their potential use in polymer chemistry. The incorporation of spirocyclic structures into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for various industrial applications.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various diazaspiro compounds, including methyl 1-oxa derivatives. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Case Study 2: Neuroprotection

In a preclinical model of neurodegeneration, researchers administered methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives to mice subjected to oxidative stress. The treated group exhibited reduced markers of inflammation and improved cognitive function compared to controls, highlighting the compound's potential as a neuroprotective agent.

Mechanism of Action

The mechanism by which Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of spirocyclic heterocycles with variations in ring substituents, heteroatom positioning, and functional groups. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source
Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride C₉H₁₃ClN₂O₃ 234.68 Parent compound with methyl ester and hydrochloride salt.
1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride C₈H₁₃ClN₂O₃ 220.65 Carboxylic acid derivative; lacks methyl ester group.
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride C₉H₁₃ClN₂O₃ 234.68 Diazepine nitrogen positions altered (2,7 vs. 2,8), affecting ring puckering and reactivity.
Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride C₁₆H₁₈ClN₂O₄ 338.78 Benzoyl substitution at position 3; increased aromaticity and steric bulk.
Cyclopropaneacetamide derivative (CAS 832703-35-2) C₃₀H₄₀ClN₃O₃ 526.11 Extended side chain with cyclopropane and methoxyphenyl groups; targets specific receptors.

Key Differences in Physicochemical Properties

  • Polarity and Solubility : The carboxylic acid derivative (C₈H₁₃ClN₂O₃) exhibits higher polarity due to the free -COOH group, contrasting with the methyl ester’s lipophilicity .
  • Conformational Flexibility : The 2,8-diaza configuration imposes distinct puckering dynamics compared to the 2,7-diaza variant, as analyzed via Cremer-Pople coordinates .
  • Pharmacological Potential: The cyclopropaneacetamide derivative (CAS 832703-35-2) demonstrates enhanced bioavailability and receptor affinity due to its bulky substituents .

Research and Commercial Relevance

  • Drug Discovery : Spirocyclic frameworks are prized for their ability to mimic peptide turn structures, making them candidates for protease inhibitors or GPCR modulators .
  • Commercial Availability: Limited due to discontinuation of some derivatives (e.g., CymitQuimica’s 10-F609758 batch) , though suppliers like Combi-Blocks Inc. offer custom synthesis .

Biological Activity

Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride (CAS No. 1461707-94-7) is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H15ClN2O3C_9H_{15}ClN_2O_3 with a molecular weight of approximately 234.68 g/mol. The compound features a spirocyclic framework which is significant in medicinal chemistry for providing diverse biological activities.

Pharmacological Profile

1. Muscarinic Receptor Activity

Research has indicated that derivatives of the diazaspiro compounds exhibit activity at muscarinic receptors, particularly M1 and M2 subtypes. A study by demonstrated that certain related compounds showed high affinities for these receptors and exhibited antiamnesic effects in vivo. Specifically, the alteration of substituents on the diazaspiro framework influenced binding affinities and agonistic activities at muscarinic receptors, suggesting a structure-activity relationship (SAR) that could be exploited for therapeutic development.

2. Neuroprotective Effects

Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives have shown potential neuroprotective effects in various models of cognitive impairment. For example, compounds derived from this scaffold were able to ameliorate scopolamine-induced memory deficits in rats, indicating their potential as cognitive enhancers . The mechanism appears to involve modulation of neurotransmitter systems associated with memory and learning.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Muscarinic AgonistHigh binding affinity for M1 receptors; antiamnesic effects observed in rat models.
NeuroprotectionCompounds exhibited protective effects against cognitive decline induced by scopolamine.
Structure ActivityVariations in substituents affected receptor selectivity and biological potency.

Case Study: Neuroprotective Activity

In a specific study exploring the neuroprotective effects of methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives, researchers found that these compounds could significantly reduce memory impairments in rodent models subjected to scopolamine treatment. The study highlighted that doses as low as 0.1 mg/kg were effective in restoring cognitive function, suggesting a promising therapeutic window for further exploration .

The biological activity of methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride appears to be mediated through several mechanisms:

  • Receptor Binding : The compound's affinity for muscarinic receptors suggests it may act as an agonist or modulator, influencing cholinergic signaling pathways critical for memory and learning.
  • Neurotransmitter Modulation : By enhancing cholinergic transmission, these compounds may counteract the deficits caused by neurodegenerative processes or drug-induced impairments.
  • Cellular Protection : Potential mechanisms include the inhibition of apoptotic pathways and promotion of neuronal survival under stress conditions.

Q & A

Q. What are the recommended synthetic routes for Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride, and how can intermediates be characterized?

The synthesis of spirocyclic compounds often involves cyclization reactions or multicomponent strategies. For example, ester derivatives of similar spiro scaffolds (e.g., tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) are synthesized via nucleophilic substitution or ring-closing reactions using Boc-protected intermediates . Key intermediates should be characterized by 1H/ 13C^1 \text{H}/\ ^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS). Purity can be confirmed via HPLC with Chromolith or Purospher® columns for high-resolution separation .

Q. How is the crystal structure of this spiro compound determined, and what conformational insights are obtained?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related spiro compound (C21_{21}H21_{21}ClN2_2O2_2) revealed a chair conformation for the piperidone ring and a twisted dihydroisoxazole ring, with a dihedral angle of 84.2° between aromatic groups . Data collection using a Bruker SMART APEX CCD detector and refinement via SHELXL (R-factor = 0.044) are typical. Absolute configuration can be confirmed using the Flack parameter .

Q. What analytical techniques are critical for assessing purity and stability under laboratory conditions?

Reverse-phase HPLC with UV detection is standard for purity assessment. Stability studies should include thermal gravimetric analysis (TGA) and accelerated degradation under acidic/basic conditions. For hygroscopic compounds like hydrochlorides, dynamic vapor sorption (DVS) analysis is recommended .

Advanced Research Questions

Q. How can conformational flexibility of the spiro ring system impact reactivity or biological activity?

Ring puckering in spiro systems is quantified using Cremer-Pople parameters, which define out-of-plane displacements and pseudorotation phases . For example, the 1-oxa-2,8-diazaspiro[4.5]decane scaffold may exhibit chair or envelope conformations, affecting hydrogen-bonding potential and interactions with biological targets. Molecular dynamics (MD) simulations can predict dominant conformers in solution .

Q. What strategies resolve contradictions in crystallographic data, such as twinning or low-resolution datasets?

Twinned crystals require specialized refinement in SHELXL using the TWIN/BASF commands. For low-resolution data (e.g., >1.0 Å), constraints like rigid-bond or similarity restraints improve model accuracy. Data-to-parameter ratios <10:1 should be avoided; if unavoidable, TLS parameterization reduces overfitting .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (carboxylate) or electrophilic (spiro N-atom) attacks. Solvent effects are incorporated via the polarizable continuum model (PCM) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Racemization risks arise during ester hydrolysis or amine deprotection. Kinetic resolution using chiral catalysts (e.g., Burkholderia cepacia lipase) or asymmetric hydrogenation with Ru-BINAP complexes can preserve stereochemistry. Process analytical technology (PAT) monitors enantiomeric excess (ee) in real-time .

Methodological Considerations

  • Data Contradiction Analysis : Conflicting NMR/X-ray data may arise from dynamic processes (e.g., ring inversion). Variable-temperature NMR or solid-state NMR clarifies time-averaged signals .
  • Experimental Phasing : For novel derivatives, SHELXD/SHELXE enable ab initio phasing using anomalous scattering (e.g., S-SAD with Cu-Kα radiation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride
Reactant of Route 2
Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.